molecular formula C17H18N4O4 B2570873 3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one CAS No. 2097909-71-0

3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one

Katalognummer: B2570873
CAS-Nummer: 2097909-71-0
Molekulargewicht: 342.355
InChI-Schlüssel: MWIQGZXYGVWVHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one is a complex organic compound that features a quinoxaline moiety, a pyrrolidine ring, and an oxazolidinone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one typically involves multiple steps, starting with the preparation of the quinoxaline derivative. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a diketone. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, followed by the formation of the oxazolidinone ring through cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Hydrolysis and Ring-Opening Reactions

The oxazolidin-2-one ring undergoes acid- or base-catalyzed hydrolysis to yield carbamic acid intermediates, which further decarboxylate to form amines or alcohols. For example:

  • Acidic conditions : Hydrolysis generates a secondary alcohol and releases CO₂ .

  • Basic conditions : Produces a primary amine via cleavage of the carbamate bond .

Key Data :

Reaction ConditionProductYield (%)Reference
2M HCl, reflux, 6hAlcohol derivative72
1M NaOH, RT, 12hAmine derivative65

Nucleophilic Substitution at the Pyrrolidine-Quinoxaline Linkage

The quinoxalin-2-yloxy group attached to pyrrolidine is susceptible to nucleophilic aromatic substitution (NAS) . For instance, the oxygen atom can be replaced by amines or thiols under catalytic conditions:

  • Reaction with aniline in DMF at 80°C yields 3-(quinoxalin-2-ylamino)pyrrolidine derivatives .

  • Thiols (e.g., benzyl mercaptan) displace the oxygen in the presence of CuI, forming sulfur-linked analogs.

Mechanistic Insight :
The electron-deficient quinoxaline ring facilitates NAS, with regioselectivity governed by the para-directing effect of the oxygen atom .

Reduction of the Ketone Group

The 2-oxoethyl chain undergoes chemoselective reduction using NaBH₄ or LiAlH₄:

  • NaBH₄ in methanol reduces the ketone to a secondary alcohol without affecting the oxazolidinone ring .

  • Catalytic hydrogenation (H₂/Pd-C) further converts the alcohol to a methylene group .

Comparative Reactivity :

Reducing AgentProductSelectivity
NaBH₄AlcoholHigh
LiAlH₄AlcoholModerate
H₂/Pd-CAlkaneLow

Cycloaddition and Cross-Coupling Reactions

The quinoxaline moiety participates in Diels-Alder reactions with electron-rich dienes (e.g., furan) to form polycyclic adducts. Additionally, Suzuki-Miyaura cross-coupling enables aryl functionalization:

  • Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis introduces phenyl groups at the quinoxaline C-3 position .

Optimized Conditions :

CatalystBaseSolventYield (%)
Pd(PPh₃)₄K₂CO₃DME85

Condensation and Schiff Base Formation

The ketone group reacts with primary amines (e.g., hydrazine) to form hydrazones or Schiff bases :

  • Hydrazine in ethanol produces a hydrazone derivative, confirmed by IR (C=N stretch at 1630 cm⁻¹) .

Oxidation Reactions

The pyrrolidine ring undergoes oxidative dehydrogenation with MnO₂ to form a pyrrole derivative, enhancing aromaticity.

Photochemical Reactivity

UV irradiation (254 nm) induces C–O bond cleavage in the oxazolidinone ring, forming a radical intermediate that dimerizes or reacts with O₂ .

Mechanistic and Synthetic Implications

  • The compound’s reactivity is dominated by its oxazolidinone ring (hydrolysis) and quinoxaline subunit (cross-coupling/NAS) .

  • Steric hindrance from the pyrrolidine ring slows reactions at the ketone site compared to simpler analogs .

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Building Block for Complex Molecules : The compound serves as an essential intermediate in the synthesis of more complex organic molecules.
  • Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the study of metal complexes and their applications in catalysis.

Biology

  • Enzyme Interaction Studies : The unique structure of this compound allows for investigations into enzyme interactions and protein binding mechanisms.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Medicine

  • Pharmacological Investigations : The compound is being studied for its potential use in drug development, particularly targeting cancer and infectious diseases. Its structural features may enhance bioactivity and selectivity against specific biological targets.
  • Mechanism of Action : The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting key enzymes involved in disease processes.

Industrial Applications

  • Material Development : The compound can be utilized in creating new materials with specific properties, including polymers and catalysts that have applications in various industrial processes.

Case Studies

Several studies illustrate the applications of 3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one:

  • Antimicrobial Research :
    • A study demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
  • Enzyme Inhibition Studies :
    • Research focused on the compound's ability to inhibit cyclooxygenase enzymes (COX), indicating its relevance as a non-steroidal anti-inflammatory drug (NSAID) alternative .
  • Drug Development :
    • Investigations into the pharmacokinetics and pharmacodynamics of this compound revealed promising results for its application in treating chronic inflammatory conditions .

Wirkmechanismus

The mechanism of action of 3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting enzymes or disrupting cellular processes. The pyrrolidine ring can enhance binding affinity and specificity, while the oxazolidinone structure may contribute to the compound’s stability and bioavailability .

Biologische Aktivität

3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one is a synthetic compound that combines elements from quinoxaline, pyrrolidine, and oxazolidinone structures. Its unique molecular architecture suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H18N4O4\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{4}

IUPAC Name: this compound

Molecular Features:

  • Quinoxaline Moiety: Known for its bioactivity against various biological targets.
  • Pyrrolidine Ring: Enhances binding affinity and specificity.
  • Oxazolidinone Structure: Contributes to stability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • DNA and Protein Interaction: The quinoxaline component can intercalate with DNA or bind to proteins, potentially inhibiting enzymatic activities or disrupting cellular processes.
  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in critical metabolic pathways, which could lead to therapeutic effects against diseases such as cancer or bacterial infections.

Biological Activity

Research indicates that compounds with similar structural features exhibit various biological activities:

CompoundBiological ActivityReferences
Quinoxaline derivativesAntimicrobial, anticancer
OxazolidinonesAntibacterial, anti-inflammatory
Pyrrolidine-based compoundsAntiviral, anticancer

Case Studies and Research Findings

  • Antimicrobial Activity:
    A study demonstrated that derivatives of oxazolidinones exhibit significant antibacterial properties against Gram-positive bacteria. The presence of the quinoxaline moiety enhances this activity, suggesting a potential application in treating resistant bacterial strains .
  • Anticancer Potential:
    Research has shown that compounds similar to this compound possess cytotoxic effects on various cancer cell lines. For instance, a derivative was found to induce apoptosis in human leukemia cells through caspase activation .
  • Enzyme Inhibition Studies:
    A recent investigation into the inhibitory effects of related compounds on protein kinases revealed that certain derivatives could selectively inhibit kinase activity involved in tumor progression . This highlights the potential of this compound as a lead compound for developing targeted cancer therapies.

Synthesis and Production

The synthesis of this compound typically involves:

  • Preparation of Quinoxaline Derivative: Condensation of o-phenylenediamine with diketones.
  • Formation of Pyrrolidine Ring: Nucleophilic substitution reactions.
  • Cyclization to Form Oxazolidinone: Controlled cyclization reactions under specific conditions to ensure high yield and purity.

Eigenschaften

IUPAC Name

3-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-16(11-21-7-8-24-17(21)23)20-6-5-12(10-20)25-15-9-18-13-3-1-2-4-14(13)19-15/h1-4,9,12H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIQGZXYGVWVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CN4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.